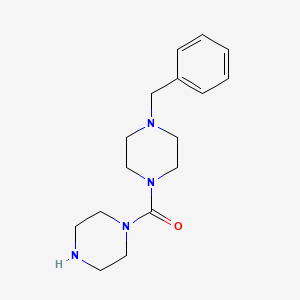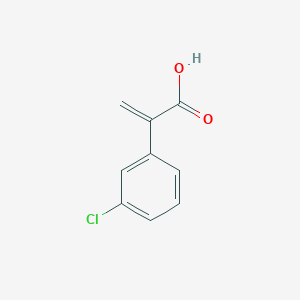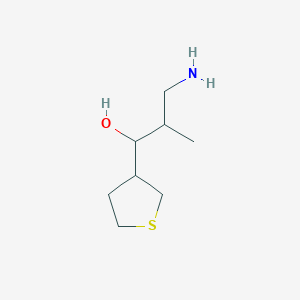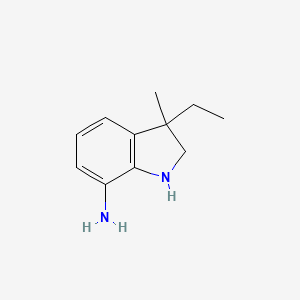![molecular formula C9H10Br2S B13187305 2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene is an organobromine compound that features a thiophene ring substituted with a bromine atom and a cyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene can be achieved through a multi-step process involving the bromination of thiophene derivatives and the formation of cyclopropylmethyl intermediates. One common method involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene can then be further reacted with bromomethyl cyclopropane derivatives under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to different functionalized derivatives.
Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for the bromination of thiophene derivatives.
Palladium Catalysts: Employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Strong Bases: Used in deprotonation and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while cyclization reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of advanced materials such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene involves its reactivity towards various nucleophiles and electrophiles. The bromine atoms in the compound can act as leaving groups, facilitating substitution reactions. The thiophene ring can participate in π-π interactions and electron transfer processes, making it useful in electronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methylthiophene: A simpler thiophene derivative with similar reactivity.
3-Bromomethylthiophene: Another thiophene derivative with a bromomethyl group.
Cyclopropylmethyl Bromide: A related compound used in the synthesis of cyclopropylmethyl derivatives.
Uniqueness
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene is unique due to the presence of both a thiophene ring and a cyclopropylmethyl group
Propriétés
Formule moléculaire |
C9H10Br2S |
|---|---|
Poids moléculaire |
310.05 g/mol |
Nom IUPAC |
2-bromo-3-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10Br2S/c10-6-9(2-3-9)5-7-1-4-12-8(7)11/h1,4H,2-3,5-6H2 |
Clé InChI |
WMEURMNWAQULTB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=C(SC=C2)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


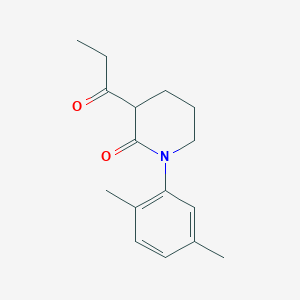
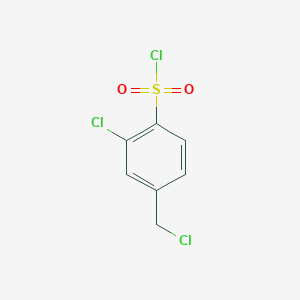

![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol](/img/structure/B13187241.png)
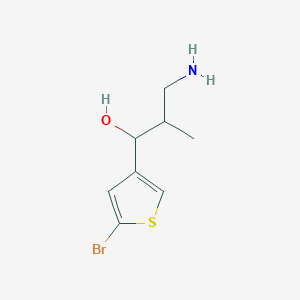
![Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13187249.png)
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)
